molecular formula C7H4BrF3N2O3S B14093570 Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate

Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate

Cat. No.: B14093570
M. Wt: 333.08 g/mol
InChI Key: VDACTUBPKSLIPQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate is a complex organic compound with a unique structure that includes a bromine atom, a trifluoroacetyl group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate typically involves multiple steps. One common method includes the reaction of 5-bromo-3-isothiazolecarboxylic acid with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the isothiazole ring .

Scientific Research Applications

Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isothiazole ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-methyl-3-isothiazolecarboxylate
  • Methyl 5-bromo-4-fluoro-3-isothiazolecarboxylate
  • Methyl 5-bromo-4-chloro-3-isothiazolecarboxylate

Uniqueness

Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C7H4BrF3N2O3S

Molecular Weight

333.08 g/mol

IUPAC Name

methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C7H4BrF3N2O3S/c1-16-5(14)3-2(4(8)17-13-3)12-6(15)7(9,10)11/h1H3,(H,12,15)

InChI Key

VDACTUBPKSLIPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSC(=C1NC(=O)C(F)(F)F)Br

Origin of Product

United States

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